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Compound of Interest

Compound Name:
3-((2-Chloro-4-

nitrophenoxy)methyl)benzoic acid

CAS No.: 30880-72-9

Cat. No.: B1595669

Get Quote

Executive Summary & Pharmacophore Logic
Compound: 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid Primary Target: Aldose

Reductase (ALR2) Rationale: The candidate molecule possesses a benzoic acid moiety

capable of mimicking the acidic head groups of established ARIs (e.g., Zopolrestat, Epalrestat),

which bind to the anion-binding pocket of ALR2. The (2-chloro-4-nitrophenoxy)methyl tail

provides the necessary hydrophobicity to occupy the specificity pocket, potentially engaging in

stacking interactions with aromatic residues (Trp111, Phe122).

Comparative Strategy: To validate the therapeutic potential, the candidate must be docked

alongside:

Epalrestat: A marketed ARI (Clinical Benchmark).

Sorbinil: A hydantoin-based inhibitor (Structural Control).

Experimental Protocol (Self-Validating System)
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Phase I: System Preparation
Objective: Establish a reliable structural baseline.

Protein Selection:

Source: RCSB Protein Data Bank.

PDB ID:4JIR (Resolution: 0.93 Å). This structure contains a bound inhibitor (IDD594) in

the active site, ensuring the "specificity pocket" is open and accessible.

Preprocessing: Use PyMOL to remove water molecules (except those bridging the

catalytic triad if conserved) and co-crystallized ligands.

Ligand Preparation:

Candidate: Generate 3D conformers using RDKit or OpenBabel. Energy minimize using

the MMFF94 force field to relax bond angles.

Control (Epalrestat): Retrieve canonical SMILES from PubChem (CID: 5310993).

Protonation State: Set pH to 7.4. The carboxylic acid group must be deprotonated (

) to interact with the catalytic residues (Tyr48, His110).

Phase II: Docking Workflow (AutoDock Vina)
Objective: unbiased sampling of binding modes.

Grid Generation:

Center: Coordinates of the co-crystallized ligand in 4JIR (

).

Size:

Å (Sufficient to cover the Anion Binding Pocket and Specificity Pocket).

Docking Parameters:
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Exhaustiveness: 32 (High precision).

Num Modes: 10.

Energy Range: 4 kcal/mol.

Validation Step:

Re-docking: Extract the native ligand (IDD594) from 4JIR and re-dock it.

Success Criterion: The RMSD between the re-docked pose and the crystallographic pose

must be < 2.0 Å.

Comparative Data Analysis
The following table benchmarks the Candidate against the Standard. While candidate values

are predictive, the control values represent established experimental baselines.

Table 1: Physicochemical & Docking Benchmarks

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595669?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metric
Candidate
Compound

Epalrestat
(Standard)

Interpretation

MW ( g/mol ) 307.69 319.38

Candidate is lighter;

favorable for ligand

efficiency.

LogP ~3.2 (Predicted) 3.4

Similar lipophilicity;

good membrane

permeability.

H-Bond Donors 1 (COOH) 1
Critical for interaction

with Tyr48/His110.

H-Bond Acceptors 5 5 Balanced polarity.

Binding Energy Target: < -9.0 kcal/mol -9.8 kcal/mol

Candidate must

exceed -8.5 to be

considered a "Hit".

Key Interaction Tyr48, His110 Tyr48, His110

The "Anionic Anchor"

is mandatory for

activity.

Stacking
Trp111 (Nitro-phenyl

ring)

Trp111 (Rhodanine

ring)

The nitro group may

enhance

-stacking

electrostatics.

Mechanistic Interaction Analysis
The Anchor (Head): The benzoic acid carboxylate must form a salt bridge or H-bond network

with Tyr48, His110, and Trp111. This locks the enzyme's catalytic machinery.

The Shield (Tail): The 2-chloro-4-nitrophenoxy group must penetrate the hydrophobic

specificity pocket (lined by Leu300, Trp111, Phe122). The Nitro group is a strong electron-

withdrawing group, potentially strengthening

interactions with the electron-rich indole ring of Trp111.
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Visualization of Workflows
Figure 1: Comparative Docking Logic
This diagram illustrates the decision-making process for validating the candidate compound.

Compound Input:
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid

Target Selection:
Aldose Reductase (PDB: 4JIR)

Ligand Preparation
(MMFF94 Min, pH 7.4)

AutoDock Vina
(Exhaustiveness=32)

Control Check:
Re-dock Native Ligand

(RMSD < 2.0 Å?)

Failed (Refine Grid)

Interaction Profiling:
1. Anionic Anchor (Tyr48/His110)

2. Hydrophobic Tail (Trp111)

Passed

Click to download full resolution via product page

Caption: Step-by-step computational workflow ensuring rigorous validation of the docking

protocol before analyzing the candidate.

Figure 2: Predicted Binding Mode (Pharmacophore Map)
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This diagram maps the chemical features of the candidate to the specific residues in the ALR2

active site.

Benzoic Acid
(Carboxylate)

Ether Linker
(-OCH2-)

Tyr48
(H-Bond Donor)

H-Bond (2.8 Å)

His110
(Electrostatic)

Salt Bridge

2-Cl-4-NO2 Phenyl

Trp111
(Pi-Stacking)Pi-Pi Stacking

Leu300
(Hydrophobic)

Van der Waals

Click to download full resolution via product page

Caption: Pharmacophore map highlighting the critical 'Anchor' (Head) and 'Specificity' (Tail)

interactions required for high-affinity binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Comparative In Silico Profiling: 3-((2-Chloro-4-
nitrophenoxy)methyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595669/docs#comparative-in-silico-profiling-3-2-
chloro-4-nitrophenoxy-methyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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